Potassium docosyl sulphate
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Overview
Description
Potassium docosyl sulfate is an anionic surfactant commonly used in various industrial and scientific applications. It is a potassium salt of docosyl sulfate, where the docosyl group is a long-chain alkyl group with 22 carbon atoms. This compound is known for its ability to reduce surface tension, making it useful in detergents, emulsifiers, and other cleaning products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium docosyl sulfate is typically synthesized through the sulfation of docosyl alcohol. The reaction involves the treatment of docosyl alcohol with sulfur trioxide or chlorosulfonic acid to form docosyl sulfate, which is then neutralized with potassium hydroxide to produce potassium docosyl sulfate.
Industrial Production Methods:
Sulfation Process:
Chemical Reactions Analysis
Types of Reactions: Potassium docosyl sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form docosyl alcohol and sulfuric acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions, especially under acidic or basic conditions.
Substitution Reactions: Often involve nucleophiles such as hydroxide ions or other anions.
Major Products:
Hydrolysis: Produces docosyl alcohol and sulfuric acid.
Substitution: Depending on the nucleophile, various substituted docosyl compounds can be formed.
Scientific Research Applications
Potassium docosyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.
Biology: Employed in the isolation and purification of proteins and other biomolecules due to its ability to disrupt cell membranes and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its excellent cleaning and foaming properties.
Mechanism of Action
Potassium docosyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility in water. The compound’s long hydrophobic tail interacts with nonpolar substances, while the hydrophilic sulfate group interacts with water, facilitating the emulsification and solubilization of various compounds.
Comparison with Similar Compounds
Potassium Lauryl Sulfate: Similar in structure but has a shorter alkyl chain (12 carbon atoms). It is also used as a surfactant in detergents and personal care products.
Sodium Dodecyl Sulfate: Another common surfactant with a 12-carbon alkyl chain, widely used in laboratory and industrial applications.
Uniqueness: Potassium docosyl sulfate is unique due to its longer alkyl chain, which provides enhanced emulsifying and solubilizing properties compared to shorter-chain surfactants. This makes it particularly useful in applications requiring the solubilization of highly hydrophobic compounds.
Properties
CAS No. |
71317-44-7 |
---|---|
Molecular Formula |
C22H45KO4S |
Molecular Weight |
444.8 g/mol |
IUPAC Name |
potassium;docosyl sulfate |
InChI |
InChI=1S/C22H46O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2-22H2,1H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
XGSRDJPSYXNNPU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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